Palmarin vs. Chasmanthin: ACE Inhibitory Binding Energy Comparison from Molecular Docking
Palmarin demonstrates a 0.17 kcal/mol more favorable docking score against angiotensin-converting enzyme (ACE) compared to its closest structural analog chasmanthin, representing a 1.5% improvement in predicted binding affinity [1]. This quantitative difference was observed in a systematic in silico screening of 40 phytocompounds where palmarin and chasmanthin emerged as the top two candidates, both substantially outperforming reference drugs lisinopril (-9.42 kcal/mol) and enalapril (-5.07 kcal/mol) [1].
| Evidence Dimension | Molecular docking binding energy |
|---|---|
| Target Compound Data | -11.22 kcal/mol |
| Comparator Or Baseline | Chasmanthin: -11.05 kcal/mol |
| Quantified Difference | 0.17 kcal/mol more favorable for palmarin |
| Conditions | In silico molecular docking against ACE protein; 40 compounds screened |
Why This Matters
This head-to-head docking data provides a quantifiable basis for selecting palmarin over chasmanthin in ACE-targeted hypertension research programs.
- [1] Mall S, Yadav S, Yadav A, et al. Antihypertensive activity of phytocompounds from selected medicinal plants via inhibition of angiotensin-converting enzyme (ACE) protein: an in-silico approach. Nat Prod Res. 2022;36(17):4532-4535. doi:10.1080/14786419.2021.1990917. View Source
